4-bromo-3-(trifluoromethyl)-3H-pyridin-6-one
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Overview
Description
4-Bromo-3-(trifluoromethyl)-3H-pyridin-6-one: is a heterocyclic compound that contains a bromine atom and a trifluoromethyl group attached to a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-(trifluoromethyl)-3H-pyridin-6-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinones, while oxidation reactions can produce pyridinone derivatives with different oxidation states .
Scientific Research Applications
Chemistry: In chemistry, 4-bromo-3-(trifluoromethyl)-3H-pyridin-6-one is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 4-bromo-3-(trifluoromethyl)-3H-pyridin-6-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the bromine atom can participate in halogen bonding interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: This compound shares the trifluoromethyl and bromine substituents but differs in the core structure, being an aniline derivative.
2,5-Dibromo-(trifluoromethyl)benzene: Another similar compound with bromine and trifluoromethyl groups, but attached to a benzene ring.
Uniqueness: 4-Bromo-3-(trifluoromethyl)-3H-pyridin-6-one is unique due to its pyridinone core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C6H3BrF3NO |
---|---|
Molecular Weight |
241.99 g/mol |
IUPAC Name |
4-bromo-3-(trifluoromethyl)-3H-pyridin-6-one |
InChI |
InChI=1S/C6H3BrF3NO/c7-4-1-5(12)11-2-3(4)6(8,9)10/h1-3H |
InChI Key |
OYIYFKKIWHWUCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)C=C(C1C(F)(F)F)Br |
Origin of Product |
United States |
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